Cas no 2229237-00-5 (methyl 5-(1-aminocyclohexyl)thiophene-2-carboxylate)

methyl 5-(1-aminocyclohexyl)thiophene-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- methyl 5-(1-aminocyclohexyl)thiophene-2-carboxylate
- EN300-1787963
- 2229237-00-5
-
- インチ: 1S/C12H17NO2S/c1-15-11(14)9-5-6-10(16-9)12(13)7-3-2-4-8-12/h5-6H,2-4,7-8,13H2,1H3
- InChIKey: FQWLIKPTBGNNJL-UHFFFAOYSA-N
- ほほえんだ: S1C(C(=O)OC)=CC=C1C1(CCCCC1)N
計算された属性
- せいみつぶんしりょう: 239.09799996g/mol
- どういたいしつりょう: 239.09799996g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 3
- 複雑さ: 264
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.3
- トポロジー分子極性表面積: 80.6Ų
methyl 5-(1-aminocyclohexyl)thiophene-2-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1787963-0.5g |
methyl 5-(1-aminocyclohexyl)thiophene-2-carboxylate |
2229237-00-5 | 0.5g |
$1234.0 | 2023-09-19 | ||
Enamine | EN300-1787963-2.5g |
methyl 5-(1-aminocyclohexyl)thiophene-2-carboxylate |
2229237-00-5 | 2.5g |
$2520.0 | 2023-09-19 | ||
Enamine | EN300-1787963-10g |
methyl 5-(1-aminocyclohexyl)thiophene-2-carboxylate |
2229237-00-5 | 10g |
$5528.0 | 2023-09-19 | ||
Enamine | EN300-1787963-0.1g |
methyl 5-(1-aminocyclohexyl)thiophene-2-carboxylate |
2229237-00-5 | 0.1g |
$1131.0 | 2023-09-19 | ||
Enamine | EN300-1787963-0.25g |
methyl 5-(1-aminocyclohexyl)thiophene-2-carboxylate |
2229237-00-5 | 0.25g |
$1183.0 | 2023-09-19 | ||
Enamine | EN300-1787963-10.0g |
methyl 5-(1-aminocyclohexyl)thiophene-2-carboxylate |
2229237-00-5 | 10g |
$5528.0 | 2023-06-03 | ||
Enamine | EN300-1787963-1g |
methyl 5-(1-aminocyclohexyl)thiophene-2-carboxylate |
2229237-00-5 | 1g |
$1286.0 | 2023-09-19 | ||
Enamine | EN300-1787963-1.0g |
methyl 5-(1-aminocyclohexyl)thiophene-2-carboxylate |
2229237-00-5 | 1g |
$1286.0 | 2023-06-03 | ||
Enamine | EN300-1787963-5g |
methyl 5-(1-aminocyclohexyl)thiophene-2-carboxylate |
2229237-00-5 | 5g |
$3728.0 | 2023-09-19 | ||
Enamine | EN300-1787963-5.0g |
methyl 5-(1-aminocyclohexyl)thiophene-2-carboxylate |
2229237-00-5 | 5g |
$3728.0 | 2023-06-03 |
methyl 5-(1-aminocyclohexyl)thiophene-2-carboxylate 関連文献
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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2. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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3. Caper tea
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Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
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Bruno C. Batista,Elton Sitta,Markus Eiswirth,Hamilton Varela Phys. Chem. Chem. Phys., 2008,10, 6686-6692
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Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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Naresh D. Sanandiya RSC Adv., 2016,6, 92953-92961
methyl 5-(1-aminocyclohexyl)thiophene-2-carboxylateに関する追加情報
Introduction to Methyl 5-(1-Aminocyclohexyl)Thiophene-2-Carboxylate (CAS No: 2229237-00-5)
Methyl 5-(1-aminocyclohexyl)thiophene-2-carboxylate, identified by the CAS registry number 2229237-00-5, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound belongs to the class of thiophene derivatives, which have been extensively studied due to their unique electronic properties and potential applications in drug design and material science.
The structure of methyl 5-(1-aminocyclohexyl)thiophene-2-carboxylate features a thiophene ring, a five-membered heterocyclic aromatic compound containing one sulfur atom. The thiophene ring is substituted at the 5-position with a cyclohexyl group that bears an amino functional group, while the 2-position is substituted with a methyl ester group. This combination of functional groups makes the compound highly versatile and amenable to further chemical modifications.
Recent studies have highlighted the potential of thiophene derivatives in various therapeutic areas, including anti-inflammatory, anticancer, and antimicrobial activities. The presence of the amino group in this compound introduces additional reactivity, enabling it to participate in various biochemical interactions. For instance, the amino group can act as a nucleophile in enzymatic reactions or serve as a binding site for metal ions, thereby enhancing its bioavailability and pharmacokinetic properties.
The synthesis of methyl 5-(1-aminocyclohexyl)thiophene-2-carboxylate typically involves multi-step organic reactions, including Friedel-Crafts alkylation, esterification, and amine functionalization. Researchers have optimized these processes to achieve high yields and purity levels, ensuring that the compound meets stringent quality control standards for both research and industrial applications.
In terms of applications, this compound has shown promise in drug delivery systems due to its ability to enhance the solubility and stability of poorly water-soluble drugs. Additionally, its unique electronic properties make it a candidate for use in organic electronics, such as in light-emitting diodes (LEDs) and photovoltaic devices.
Recent advancements in computational chemistry have enabled researchers to predict the bioactivity of methyl 5-(1-aminocyclohexyl)thiophene-2-carboxylate with greater accuracy. Molecular docking studies have revealed potential interactions with key protein targets, suggesting its role as a lead compound in drug discovery programs.
In conclusion, methyl 5-(1-aminocyclohexyl)thiophene-2-carboxylate (CAS No: 2229237-00-5) represents a valuable addition to the arsenal of compounds being explored for their therapeutic and technological applications. Its unique structure, combined with recent research findings, positions it as a promising candidate for future developments in medicine and materials science.
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